molecular formula C68H94Cl2N18O18 B1249007 Chloptosin

Chloptosin

Cat. No. B1249007
M. Wt: 1522.5 g/mol
InChI Key: PJGWXFOHRMJMTI-RVRHDWOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloptosin is a natural product found in Streptomyces alboflavus and Streptomyces with data available.

Scientific Research Applications

Apoptotic and Antimicrobial Effects of Chloptosin

Isolated from Streptomyces, chloptosin exhibits not only apoptotic activity against various cancer cell lines but also significant antimicrobial effectiveness, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). Its unique structure, featuring two identical cyclic hexapeptide subunits connected by a central biaryl bond, is composed of nonproteinogenic amino acids and a 6-chloropyrroloindole residue, making it a fascinating subject for synthetic studies (Umezawa et al., 2000).

Synthetic Approaches to Chloptosin

The total synthesis of chloptosin, a structurally complex anticancer agent, has been a topic of significant research. The synthesis involves a convergent approach, assembling the central biaryl linkage through late-stage union of hexapeptide monomers via metal-catalyzed coupling. Key steps include selenocyclization for access to the pyrroloindole fragment and organocatalytic tandem reactions for piperazic acids. The flexibility of this synthetic strategy has been crucial in the successful preparation of chloptosin (Oelke et al., 2010).

properties

Product Name

Chloptosin

Molecular Formula

C68H94Cl2N18O18

Molecular Weight

1522.5 g/mol

IUPAC Name

(1S,4R,11S,18R,21S,24R,27S,35R)-31-chloro-32-[(1S,4R,11S,18R,21S,24R,27S,35R)-31-chloro-35-hydroxy-24-[(1S)-1-hydroxyethyl]-21-(methoxymethyl)-2,5,12,19,22,25-hexaoxo-4-propan-2-yl-3,6,7,13,14,20,23,26,28-nonazahexacyclo[24.10.0.06,11.013,18.027,35.029,34]hexatriaconta-29(34),30,32-trien-32-yl]-35-hydroxy-24-[(1S)-1-hydroxyethyl]-21-(methoxymethyl)-4-propan-2-yl-3,6,7,13,14,20,23,26,28-nonazahexacyclo[24.10.0.06,11.013,18.027,35.029,34]hexatriaconta-29(34),30,32-triene-2,5,12,19,22,25-hexone

InChI

InChI=1S/C68H94Cl2N18O18/c1-29(2)49-63(101)87-45(15-11-19-73-87)59(97)85-43(13-9-17-71-85)55(93)75-41(27-105-7)53(91)81-51(31(5)89)61(99)83-47(57(95)79-49)25-67(103)35-21-33(37(69)23-39(35)77-65(67)83)34-22-36-40(24-38(34)70)78-66-68(36,104)26-48-58(96)80-50(30(3)4)64(102)88-46(16-12-20-74-88)60(98)86-44(14-10-18-72-86)56(94)76-42(28-106-8)54(92)82-52(32(6)90)62(100)84(48)66/h21-24,29-32,41-52,65-66,71-74,77-78,89-90,103-104H,9-20,25-28H2,1-8H3,(H,75,93)(H,76,94)(H,79,95)(H,80,96)(H,81,91)(H,82,92)/t31-,32-,41-,42-,43+,44+,45-,46-,47-,48-,49+,50+,51+,52+,65-,66-,67+,68+/m0/s1

InChI Key

PJGWXFOHRMJMTI-RVRHDWOJSA-N

Isomeric SMILES

C[C@@H]([C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=C3C=C(C(=C4)Cl)C5=CC6=C(C=C5Cl)N[C@@H]7[C@]6(C[C@@H]8N7C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H]9CCCNN9C(=O)[C@@H]2CCCNN2C(=O)[C@H](NC8=O)C(C)C)COC)[C@H](C)O)O)O)C(=O)N[C@@H](C(=O)N2[C@@H](CCCN2)C(=O)N2[C@H](CCCN2)C(=O)N[C@H](C(=O)N1)COC)C(C)C)O

Canonical SMILES

CC(C)C1C(=O)N2C(CCCN2)C(=O)N3C(CCCN3)C(=O)NC(C(=O)NC(C(=O)N4C(CC5(C4NC6=C5C=C(C(=C6)Cl)C7=CC8=C(C=C7Cl)NC9C8(CC2N9C(=O)C(NC(=O)C(NC(=O)C3CCCNN3C(=O)C3CCCNN3C(=O)C(NC2=O)C(C)C)COC)C(C)O)O)O)C(=O)N1)C(C)O)COC

synonyms

chloptosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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